3-(4-Acetylphenyl)prop-2-enoic acid chemical properties
3-(4-Acetylphenyl)prop-2-enoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(4-Acetylphenyl)prop-2-enoic Acid
Introduction
3-(4-Acetylphenyl)prop-2-enoic acid, also commonly known as 4-acetylcinnamic acid, is a substituted acrylic acid derivative.[1][2] Its molecular structure features a phenyl ring substituted with an acetyl group at the para position and a propenoic acid moiety.[1] This arrangement of functional groups, particularly the α,β-unsaturated carbonyl system, confers specific reactivity and makes it a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 3-(4-Acetylphenyl)prop-2-enoic acid are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | 3-(4-acetylphenyl)prop-2-enoic acid[1][2][3] |
| Synonyms | 4-acetylcinnamic acid[2][4] |
| CAS Registry Number | 18910-24-2[1][2][3] |
| Molecular Formula | C₁₁H₁₀O₃[1][2][3] |
| Molecular Weight | 190.19 g/mol [1][2][3] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C=CC(=O)O[1][2][3] |
| InChI Key | UWGWQGQPCBDJGT-UHFFFAOYSA-N[1][3] |
Physicochemical Data
| Property | Value / Description |
| Melting Point | 220–225°C (theoretically calculated)[3] |
| Boiling Point | Data not readily available |
| Solubility | Moderately soluble in ethanol (B145695) and DMSO (approx. 50 mg/mL at 25°C); Insoluble in hexane (B92381) or toluene.[3] |
| LogP | 1.987[5] |
| Appearance | Solid (form not specified) |
| Topological Polar Surface Area | 54.4 Ų[2] |
Spectral Data
Spectroscopic methods are essential for the structural confirmation and purity assessment of 3-(4-Acetylphenyl)prop-2-enoic acid.
| Spectroscopic Technique | Characteristic Features |
| ¹H & ¹³C NMR | Expected peaks include vinyl protons (δ ~7.5–8.0 ppm) and a carboxylic acid carbon (δ ~170 ppm).[1] |
| FT-IR | Characteristic stretches for C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).[1] |
| UV-Vis Spectroscopy | An absorption maximum is typically observed around 280 nm, corresponding to π→π* transitions within the conjugated system.[3] |
| Mass Spectrometry | ESI-MS is used for molecular ion validation, with an expected [M-H]⁻ peak.[1] |
Synthesis Protocols
Several synthetic routes are available for the preparation of 3-(4-Acetylphenyl)prop-2-enoic acid. The choice of method depends on factors like yield, purity requirements, and available starting materials.
Knoevenagel Condensation
This is a classical and common method involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.[1][3]
Experimental Protocol:
-
Reactants: Combine 4-acetylbenzaldehyde (B1276866) and malonic acid in a suitable solvent such as ethanol or acetic acid.[1]
-
Catalyst: Add a basic catalyst, typically piperidine (B6355638) or pyridine.[1]
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80–120°C.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion, the reaction mixture is cooled and acidified to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1] Typical yields for this type of reaction range from 60–70%.[3]
Caption: Knoevenagel Condensation Workflow.
Mizoroki-Heck Cross-Coupling
A more modern and "green" approach involves a palladium-catalyzed cross-coupling reaction in an aqueous medium.[3]
Experimental Protocol:
-
Reactants: In an appropriate reaction vessel, combine 4-bromoacetophenone (1.0 mmol) and acrylic acid (1.5 mmol) in water.[3]
-
Catalyst: Add the palladium N-heterocyclic carbene (NHC) catalyst (e.g., dibromido[(1,3-dibenzylbenzimidazole-2-ylidene)(3-methylpyridine)]palladium(II)) at a loading of 0.5 mol%.[3]
-
Reaction Conditions: Heat the mixture to 90°C under reflux for approximately 2 hours.[3]
-
Purification: Upon completion, the product is isolated. This method is noted for high yields (around 91%) and excellent stereoselectivity, exclusively forming the E-isomer.[3]
Caption: Mizoroki-Heck Cross-Coupling Workflow.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(4-Acetylphenyl)prop-2-enoic acid is dominated by its α,β-unsaturated system and the electron-withdrawing acetyl group.[3]
-
Nucleophilic Addition: The β-carbon of the propenoic acid chain is electrophilic and susceptible to regioselective attack by nucleophiles. For instance, amines and thiols preferentially add to this position.[3] The reaction with benzylamine (B48309) yields 3-(4-acetylphenyl)-3-(benzylamino)propanoic acid.[3]
-
Diels-Alder Reactions: The compound can act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes like furan (B31954) to form bicyclic adducts.[3]
-
Photochemical [2+2] Cycloaddition: Upon irradiation with UV light (e.g., λ = 365 nm), the molecule can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) derivative.[3] This property is of interest in the development of photoresponsive materials.[3]
-
Electronic Effects: The acetyl group at the para-position acts as an electron-withdrawing group, influencing the electronic properties and regioselectivity of reactions on the aromatic ring.[1]
Caption: Reactivity Profile of the Target Compound.
Applications in Research and Development
The unique chemical structure of 3-(4-Acetylphenyl)prop-2-enoic acid makes it a molecule of interest in several scientific fields.
-
Pharmaceutical and Medicinal Chemistry: Derivatives of this compound have shown promising biological activities. Studies have reported antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentration (MIC) values of 8–16 µg/mL against Staphylococcus aureus.[3] Furthermore, it has demonstrated anticancer potential by inducing apoptosis in MCF-7 breast cancer cells with an IC₅₀ value of 12.5 µM.[3] Research also suggests potential anti-inflammatory and antioxidant properties.[1] Novel derivatives have been investigated as dual-targeting agents against SIRT2 and EGFR for cancer therapy.[6]
-
Material Science: Its ability to undergo photochemical cycloaddition makes it a candidate for creating photoresponsive materials.[3] Additionally, its incorporation into polymer backbones, such as polyesters, has been shown to enhance thermal stability.[3]
Safety and Handling
Detailed hazard and safety information for 3-(4-Acetylphenyl)prop-2-enoic acid is not extensively documented in the provided search results.[7] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
3-(4-Acetylphenyl)prop-2-enoic acid is a versatile chemical compound with a well-defined set of properties and reactivities. Its synthesis is achievable through both classic condensation reactions and modern cross-coupling methods. The presence of multiple reactive sites—the carboxylic acid, the α,β-unsaturated system, and the acetylated phenyl ring—makes it a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and material science. Further research into its biological activities and applications in polymer science could unveil new therapeutic agents and advanced materials.
References
- 1. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2 | Benchchem [benchchem.com]
- 2. 3-(4-Acetylphenyl)prop-2-enoic acid | C11H10O3 | CID 56628261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Acetylphenyl)prop-2-enoic acid (18910-24-2) for sale [vulcanchem.com]
- 4. 4-Acetylcinnamic acid | C11H10O3 | CID 14312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-acetylphenyl)prop-2-enoic acid | CAS#:18910-24-2 | Chemsrc [chemsrc.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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